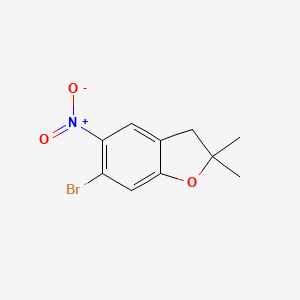

6-Bromo-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran

描述

属性

IUPAC Name |

6-bromo-2,2-dimethyl-5-nitro-3H-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO3/c1-10(2)5-6-3-8(12(13)14)7(11)4-9(6)15-10/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYRQJADWGQZRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC(=C(C=C2O1)Br)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Procedure:

- Starting Material: Isobutenylpyrocatechol or mixtures containing at least 10% by weight of this compound, often with methallylpyrocatechol.

- Catalyst: Organic sulfonic acids such as benzenesulfonic acid.

- Conditions: Heating at moderate temperatures (60–200°C, preferably 80–150°C).

- Solvent: Toluene or similar inert solvents.

- Reaction Time: Typically 30 minutes to several hours, depending on temperature.

Reaction Mechanism:

The process involves cyclization via electrophilic aromatic substitution facilitated by protonation of the alkenyl side chain, leading to ring closure and formation of the benzofuran core. The process is advantageous due to its simplicity, moderate conditions, and high yields (up to 95%).

Data Table: Effect of Temperature on Cyclization Yield

| Temperature (°C) | Reaction Time (h) | Yield of Benzofuran Derivative (%) |

|---|---|---|

| 65 | 7 | 64 |

| 80 | 7 | 90 |

(Source: Patent US5229530A)

Notes:

- The process is scalable and allows for the synthesis of various substituted benzofurans by modifying the starting phenolic derivatives.

- The presence of substituents like nitro groups can be introduced post-cyclization via nitration of the benzofuran core.

Radical-Mediated Synthesis Using Dimethyl Sulfoxide (DMSO)

Recent advances have demonstrated the utility of radical processes mediated by DMSO, especially in the synthesis of benzofuran derivatives bearing quaternary centers. A notable example involves the use of DMSO activated by cyanuric chloride (TCT) to generate reactive intermediates capable of constructing complex benzofuran frameworks.

Procedure:

- Starting Material: 2-hydroxyphenyl derivatives with suitable alkenyl substituents.

- Activator: Cyanuric chloride (TCT) used to activate DMSO.

- Conditions: Heating in the presence of water controls the formation of the benzofuran ring.

- Solvent: DMSO serves as both solvent and synthon.

Reaction Mechanism:

The process proceeds via radical pathways, where DMSO acts as a dual source of methyl and sulfur units, facilitating the formation of the benzofuran ring with a quaternary carbon center. Water addition influences regioselectivity and stereochemistry.

Data Summary:

- Yield: Typically high (up to 99%) in gram-scale reactions.

- Advantages: Metal-free, operational simplicity, and tolerance of various functional groups.

(Source: *J. Org. Chem. 2025, XXXX)*

Transition Metal-Catalyzed Cyclizations

Transition metal catalysis, especially rhodium and palladium catalysis, has been employed for the regioselective synthesis of dihydrobenzofuran derivatives, including those with nitro and bromine substituents.

Procedure:

- Starting Material: Alkenylphenols or phenolic esters.

- Catalysts: Rhodium complexes such as Rh(II) or Rh(III).

- Conditions: Elevated temperatures (~120°C), in solvents like t-AmOH or acetic acid.

- Additives: Silver salts or copper acetate to facilitate C–H activation and cyclization.

Reaction Pathway:

The mechanism involves C–H activation, olefin insertion, and subsequent cyclization to form the benzofuran core. Functional groups like nitro and bromine are tolerated and can be introduced either before or after cyclization.

Data Table: Effect of Catalyst and Temperature

| Catalyst | Temperature (°C) | Yield (%) | Remarks |

|---|---|---|---|

| Rh(II) | 120 | 85–90 | High regioselectivity |

| Pd(II) | 100–130 | 70–85 | Suitable for various substituents |

(Source: *RSC Advances, 2024)*

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Catalytic Cyclization | Isobutenylpyrocatechol | Organic sulfonic acids | 80–150°C, reflux | High yield, scalable | Requires pure precursors |

| Radical DMSO-mediated | Phenolic derivatives | Cyanuric chloride, DMSO | 100°C, water control | Metal-free, versatile | Requires specific activation |

| Transition Metal Catalysis | Phenolic esters | Rh or Pd catalysts | 100–130°C | High regioselectivity | Catalyst cost, substrate scope |

化学反应分析

6-Bromo-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the nitro group to an amino group.

Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a catalyst, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Medicinal Chemistry

The compound exhibits significant promise in medicinal chemistry, particularly as a precursor for synthesizing various biologically active molecules. Its structural features allow for modifications that can enhance pharmacological properties.

- Anticancer Activity : Research indicates that derivatives of benzofuran compounds, including those modified with bromo and nitro groups, have shown potential anticancer activity. For example, the synthesis of benzofuran-based chalcones has led to compounds with notable cytotoxic effects against human cancer cell lines, such as ovarian cancer cells (IC50 values around 11-12 μM) .

- Poly(ADP-ribose) Polymerase Inhibition : Studies have explored the synthesis of derivatives like 5-bromo-2,3-dihydrobenzofuran-7-carboxamide, which exhibited inhibitory activity against poly(ADP-ribose) polymerase, an enzyme involved in DNA repair mechanisms. The IC50 values for some synthesized compounds were reported to be as low as 2.12 μM .

Synthetic Methodologies

The synthesis of 6-Bromo-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran involves various chemical reactions that can be utilized to create derivatives with enhanced properties.

- Versatile Building Blocks : This compound serves as a versatile building block in organic synthesis. It can undergo various transformations to yield complex structures used in drug discovery .

- Microwave-Assisted Synthesis : Recent advancements in synthetic methodologies include microwave-assisted techniques that facilitate the rapid synthesis of benzofuran derivatives. This approach has been shown to improve yields and reduce reaction times significantly .

The biological activities associated with this compound and its derivatives highlight their potential therapeutic applications.

- Antimicrobial Properties : Compounds derived from benzofuran scaffolds have been identified as potential antimicrobial agents. The modification of the benzofuran structure can lead to compounds with enhanced activity against various pathogens .

- Inhibition of Key Enzymes : Some derivatives have demonstrated inhibitory effects on important biological targets such as topoisomerases and kinases. These enzymes play crucial roles in cell proliferation and cancer progression .

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Benzofuran Chalcone | A2780 (Ovarian) | 11 |

| 5-Bromo Derivative | Various Cancer Lines | 2.12 |

| Benzofuran N-(substituted) Phenylamide | Src Kinase Inhibitor | 10 |

Table 2: Synthetic Routes for Derivatives

| Methodology | Reaction Type | Yield (%) |

|---|---|---|

| Microwave-Assisted Synthesis | Chalcone Formation | >80 |

| Standard Organic Synthesis | Bromo-Nitro Substitution | 70 |

作用机制

The mechanism of action of 6-Bromo-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can form halogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

相似化合物的比较

6-Bromo-2,3-dihydrobenzofuran (CAS 189035-22-1)

- Molecular Formula : C₈H₇BrO

- Molecular Weight : 199.045 g/mol

- Key Features : Lacks the dimethyl and nitro substituents present in the target compound. The absence of these groups reduces steric hindrance and alters electronic properties, making it more reactive in electrophilic substitutions compared to the nitro-substituted analog .

5-Bromo-2,3-dihydrobenzofuran-7-carboxylic Acid

- Molecular Formula : C₉H₇BrO₃

- Molecular Weight : 243.06 g/mol

- Key Features : Incorporates a carboxylic acid group at the 7-position. This polar functional group enhances solubility in aqueous media and enables salt formation, contrasting with the nitro group’s electron-withdrawing effects in the target compound .

N5-((1R,5S,6r)-3-Oxabicyclo[3.1.0]hexan-6-yl)-3-(3,6-dihydro-2H-pyran-4-yl)-N7-methylbenzofuran-5,7-dicarboxamide

- Molecular Formula : C₂₃H₂₆N₂O₅ (representative example)

- Key Features : Contains carboxamide groups and a bicyclic substituent, optimizing it for bromodomain (BD2) inhibition. The target compound’s nitro group may limit similar protein-binding interactions but could serve as a precursor for functional group transformations (e.g., reduction to an amine) .

5-(2-Bromoethyl)-2,3-Dihydrobenzofuran (CAS 127264-14-6)

- Molecular Formula : C₁₀H₁₁BrO

- Molecular Weight : 227.10 g/mol

- Key Features : A bromoethyl substituent introduces alkyl halide reactivity, enabling nucleophilic substitution reactions. By contrast, the nitro group in the target compound directs meta-substitution in electrophilic aromatic reactions .

Electronic and Steric Effects

- Nitro Group (Target Compound) : Strong electron-withdrawing effect, reducing electron density on the aromatic ring and directing further substitutions to meta positions. This contrasts with methoxy or methyl groups (electron-donating), as seen in 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid (), which increase ring electron density .

- This is absent in simpler analogs like 6-bromo-2,3-dihydrobenzofuran .

Reactivity Comparison

- Nitro Group vs. Halogens : The nitro group in the target compound is less reactive toward nucleophilic aromatic substitution compared to bromine in 6-bromo-2,3-dihydrobenzofuran. However, nitro groups can be reduced to amines, enabling diversification into bioactive molecules .

- Steric Effects : The 2,2-dimethyl groups may hinder reactions at the 3-position, a site often modified in dihydrobenzofuran derivatives (e.g., hydroxylation or epoxidation) .

生物活性

6-Bromo-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran is a synthetic compound with a molecular formula of C10H10BrNO3 and a molecular weight of 272.1 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential applications.

| Property | Value |

|---|---|

| Molecular Formula | C10H10BrNO3 |

| Molecular Weight | 272.1 g/mol |

| CAS Number | 2102174-81-0 |

| IUPAC Name | 6-bromo-2,2-dimethyl-5-nitro-3H-1-benzofuran |

The biological activity of this compound is primarily attributed to its structural components:

- Nitro Group : The nitro group can undergo redox reactions, potentially altering the redox state of cells and affecting various biochemical pathways.

- Bromine Atom : The bromine can form halogen bonds with biological macromolecules, influencing enzyme activity and protein interactions.

- Dihydrobenzofuran Structure : This structure is known for its ability to interact with various biological targets, which may contribute to its observed effects in biological assays.

Anticancer Properties

Recent studies have explored the anticancer potential of benzofuran derivatives. For instance, compounds structurally similar to this compound have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis .

A notable study demonstrated that derivatives targeting the VEGFR-2 tyrosine kinase exhibited significant antiproliferative effects on cancer cells . While specific data on the compound is limited, its structural analogs suggest a promising avenue for anticancer research.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that nitro-substituted compounds often exhibit antibacterial and antifungal activities due to their ability to disrupt microbial cellular functions .

In vitro studies have shown that related compounds can inhibit the growth of various pathogens, suggesting that this compound may possess similar properties.

Case Studies

- Study on Anticancer Activity :

-

Antimicrobial Evaluation :

- Objective : To assess the antibacterial activity of nitro-substituted benzofurans.

- Findings : The study found that these compounds exhibited significant inhibition against Gram-positive bacteria, indicating potential as therapeutic agents .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 6-Bromo-2,2-dimethyl-5-nitrobenzofuran | Nitro-substituted benzofuran | Moderate anticancer activity |

| 2,2-Dimethyl-5-nitro-2,3-dihydrobenzofuran | Dihydrobenzofuran | Antimicrobial activity |

常见问题

Q. Key Considerations :

- Monitor reaction progress using TLC and optimize stoichiometry to avoid over-bromination or side reactions.

- Use inert atmospheres (N₂/Ar) for moisture-sensitive steps.

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

A combination of spectroscopic and spectrometric methods is essential:

- NMR Spectroscopy :

- ¹H NMR : Identify proton environments (e.g., dihydrobenzofuran methyl groups at δ ~1.5 ppm; aromatic protons influenced by nitro and bromo substituents).

- ¹³C NMR : Confirm quaternary carbons and substituent effects (nitro groups deshield adjacent carbons).

- HRMS : Verify molecular formula (e.g., [M+H]⁺ or [M–H]⁻ peaks).

- IR Spectroscopy : Detect functional groups (C=O, NO₂ asymmetric/symmetric stretches at ~1520 and 1350 cm⁻¹) .

Q. Data Interpretation :

- Compare experimental NMR shifts with computational predictions (e.g., DFT) to resolve ambiguities.

Advanced: How can computational methods optimize reaction pathways for this compound?

Methodological Answer:

Integrate quantum chemical calculations and experimental

Reaction Path Search : Use software like GRRM or Gaussian to explore transition states and intermediates. For example, ICReDD’s approach combines quantum mechanics (QM) with cheminformatics to predict feasible pathways .

Solvent/Reagent Screening : Machine learning models (e.g., Pistachio/BKMS databases) can prioritize solvents/reagents based on polarity, steric effects, and compatibility with bromo/nitro groups .

Kinetic Modeling : Simulate reaction progress using software (e.g., COPASI) to identify rate-limiting steps.

Q. Case Study :

- Optimizing nitration regioselectivity by calculating Fukui indices to predict electrophilic attack sites .

Advanced: How to resolve contradictions in spectroscopic data for nitro- and bromo-substituted dihydrobenzofurans?

Methodological Answer:

Address discrepancies via:

Cross-Validation : Compare experimental NMR/IR data with literature analogs (e.g., 5-Bromo-2,3-dihydrobenzo[b]furan derivatives in and ) .

Computational Aids :

- DFT Calculations : Simulate NMR chemical shifts (e.g., using B3LYP/6-31G*) to confirm assignments.

- X-Ray Crystallography : Resolve ambiguous structures (e.g., confirming nitro group orientation) .

Isotopic Labeling : Use deuterated analogs (e.g., 1-Bromo-2,6-difluorobenzene-d₃ in ) to simplify splitting patterns .

Basic: What purification techniques are recommended for brominated dihydrobenzofurans?

Methodological Answer:

- Column Chromatography : Use silica gel with gradients of hexane/ethyl acetate (non-polar to polar). For nitro-containing compounds, add 1–5% Et₃N to minimize decomposition.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water for high-purity crystals).

- HPLC : For chiral or thermally sensitive variants, employ reverse-phase C18 columns with acetonitrile/water mobile phases .

Q. Troubleshooting :

- If bromine loss occurs during purification, reduce exposure to light and use amber glassware.

Advanced: How do substituents (Br, NO₂, CH₃) influence the electronic properties of the dihydrobenzofuran core?

Methodological Answer:

- Electron-Withdrawing Effects :

- Nitro Group : Reduces electron density at adjacent positions (meta-directing), increasing susceptibility to nucleophilic attack.

- Bromo Group : Moderate deactivation (ortho/para-directing).

- Steric Effects : Dimethyl groups at C2 restrict ring puckering, altering reactivity.

- Computational Analysis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。